N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a benzamide derivative featuring a 2-oxopyrrolidinyl (pyrrolidone) substituent on the meta-position of the phenyl ring. Benzamides are widely studied for their pharmacological applications, including enzyme inhibition and metal coordination .
Properties
Molecular Formula |
C17H16N2O2 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C17H16N2O2/c20-16-10-5-11-19(16)15-9-4-8-14(12-15)18-17(21)13-6-2-1-3-7-13/h1-4,6-9,12H,5,10-11H2,(H,18,21) |
InChI Key |
NKPMEQDXSDLRAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N2O, with a molecular weight of approximately 310.39 g/mol. The compound features a benzamide core with a pyrrolidine moiety, which is critical for its biological activity. The presence of both aromatic and heterocyclic components allows for various interactions with biological targets.
Biological Activity Overview
Research indicates that benzamide derivatives, including this compound, exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that compounds similar to this benzamide display significant antimicrobial properties against various fungal pathogens. For instance, it has been reported to inhibit the growth of Sclerotinia sclerotiorum and Alternaria solani with notable efficacy.
- Anticancer Potential : Preliminary investigations suggest that the compound may possess anticancer properties by modulating cellular pathways involved in tumor growth and metastasis. Its interaction with specific enzymes and receptors could lead to apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives. Research indicates that modifications on the phenyl ring significantly influence both potency and selectivity against target pathogens. For example:
- Substituents : The introduction of electron-withdrawing groups enhances antifungal activity, while alkyl substitutions can improve binding affinity to target enzymes .
Table 1: Inhibitory Activity Against Fungal Pathogens
| Compound | Fungal Pathogen | Inhibition Rate (%) | EC50 (mg/L) |
|---|---|---|---|
| 13p | Sclerotinia sclerotiorum | 86.1 | 5.17 |
| 13f | Sclerotinia sclerotiorum | 77.8 | 6.67 |
| Control | Quinoxyfen | 77.8 | 14.19 |
The mechanism of action for this compound likely involves its interaction with key cellular targets. Benzamide derivatives can modulate enzyme activities by binding to active sites or altering receptor functions as agonists or antagonists. This modulation can lead to inhibition of pathogen metabolism or induction of apoptosis in cancer cells .
Case Studies
Several case studies have investigated the efficacy of this compound and its derivatives:
- Antifungal Efficacy : A series of benzamide derivatives were tested for their antifungal activity against multiple strains, revealing that structural modifications could lead to variations in inhibitory concentrations. Compounds with thiophene rings showed enhanced antifungal effects compared to those without .
- Cytotoxicity Studies : Research involving zebrafish embryos demonstrated that certain derivatives exhibited low toxicity while maintaining high antifungal activity, indicating a favorable safety profile for potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide and related benzamide derivatives:
Key Observations:
Substituent Effects: The 2-oxopyrrolidinyl group in the target compound may enhance hydrogen-bonding and rigidity compared to simpler alkyl or aryl substituents (e.g., methyl in or piperidinyl in ).
Biological Activity :
- Anthelmintic activity in Co/Cu benzamide complexes highlights the role of metal coordination in enhancing efficacy. The target compound’s pyrrolidone group may similarly coordinate metals, though this remains untested.
- SARS-CoV-2 inhibition in fluorinated benzamides suggests that electronic modifications (e.g., fluorine, heterocycles) are critical for targeting viral proteases.
Synthesis :
- Most benzamides are synthesized via amide coupling (e.g., acyl chloride + amine ). The target compound likely follows similar protocols, requiring 3-(2-oxopyrrolidin-1-yl)aniline as a precursor.
Research Implications and Limitations
- Structural Diversity : Substituents like pyrrolidone, piperidinyl, and fluorinated groups significantly alter pharmacological profiles. The target compound’s pyrrolidone moiety may improve metabolic stability compared to alkylamine analogs .
- Data Gaps : Direct biological data for this compound are absent in the evidence. Inferences rely on structurally related compounds, necessitating further experimental validation.
Q & A
Basic: What are the recommended synthetic routes for N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide, and how can reaction conditions be optimized for higher yield?
Answer:
The synthesis typically involves multi-step reactions starting with commercially available benzamide and pyrrolidinone derivatives. Key steps include:
- Coupling reactions (e.g., amide bond formation between the phenyl ring and pyrrolidinone moiety) using coupling agents like EDCI or HATU .
- Optimization of reaction conditions : Temperature control (e.g., 0–5°C for sensitive intermediates), solvent selection (e.g., DMSO or THF for solubility), and catalysts (e.g., piperidine for condensation reactions) .
- Purification : Column chromatography or crystallization to enhance yield (>70%) and purity (>95%) .
Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and amide bond integrity .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at 323.15 m/z) .
- Infrared Spectroscopy (IR) : Confirmation of carbonyl stretches (1650–1700 cm) for the amide and pyrrolidinone groups .
Basic: What in vitro assays are suitable for preliminary evaluation of this compound's biological activity?
Answer:
- Enzyme inhibition assays : Kinase or protease inhibition studies using fluorescence-based or colorimetric readouts (e.g., IC determination) .
- Cell viability assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Apoptosis assays : Flow cytometry for Annexin V/propidium iodide staining to evaluate pro-apoptotic activity .
Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?
Answer:
- Assay standardization : Use identical cell lines, incubation times, and positive controls (e.g., staurosporine for apoptosis assays) .
- Purity validation : Re-characterize the compound using orthogonal methods (e.g., NMR + HRMS) to rule out batch-to-batch variability .
- Orthogonal assays : Confirm activity with complementary techniques (e.g., surface plasmon resonance for binding affinity alongside cell-based assays) .
Advanced: What computational strategies can predict the binding affinity of this compound to target proteins like Bcl-2 or kinases?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the pyrrolidinone moiety and hydrophobic pockets in target proteins .
- Molecular Dynamics (MD) simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100-ns trajectories .
- QSAR modeling : Develop quantitative structure-activity relationship models using substituent electronic parameters (e.g., Hammett constants) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the pyrrolidinone and benzamide moieties?
Answer:
- Pyrrolidinone modifications : Introduce substituents (e.g., methyl, fluoro) at the 3-position to enhance binding affinity .
- Benzamide variations : Replace the phenyl ring with heteroaromatic groups (e.g., thiazole or pyridine) to improve solubility and selectivity .
- Bioisosteric replacement : Substitute the amide bond with sulfonamide or urea groups to evaluate metabolic stability .
Advanced: What strategies can mitigate solubility limitations of this compound in pharmacological studies?
Answer:
- Co-solvent systems : Use DMSO/PEG 400 mixtures (≤10% v/v) to enhance aqueous solubility without cytotoxicity .
- Prodrug design : Synthesize phosphate or ester derivatives for improved bioavailability .
- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to enhance dissolution and target delivery .
Advanced: How can metabolic stability and degradation pathways of this compound be assessed preclinically?
Answer:
- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and quantify parent compound loss via LC-MS/MS .
- Metabolite identification : Use high-resolution LC-MS to detect oxidative (e.g., hydroxylation) or hydrolytic metabolites .
- CYP inhibition studies : Evaluate interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
